3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains multiple functional groups, including oxazole, pyrrolidine, thiophene, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions that incorporate the formation of each heterocyclic ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Another approach involves the direct arylation of oxazoles using palladium-catalyzed reactions. This method allows for high regioselectivity at both C-5 and C-2 positions of the oxazole ring . The reaction conditions often include the use of task-specific phosphine ligands and polar or nonpolar solvents, depending on the desired regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired, but they often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with altered electronic properties.
Scientific Research Applications
3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound’s reactivity and functional group compatibility make it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]-5-(thiophen-3-yl)-1,2,4-oxadiazole include other heterocyclic compounds with oxazole, pyrrolidine, thiophene, or oxadiazole rings. Examples include:
Imidazole-containing compounds: Known for their broad range of chemical and biological properties.
Indole derivatives: Possess various biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Oxazole derivatives: Used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical properties and potential applications. The presence of oxazole, pyrrolidine, thiophene, and oxadiazole rings in a single molecule allows for diverse reactivity and functionality, making it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
1,2-oxazol-5-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-14(11-1-4-15-20-11)18-5-2-9(7-18)12-16-13(21-17-12)10-3-6-22-8-10/h1,3-4,6,8-9H,2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSRPXMKDUBMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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